molecular formula C11H12O3 B8510629 (6-Ethoxy-benzofuran-3-yl)-methanol

(6-Ethoxy-benzofuran-3-yl)-methanol

Cat. No.: B8510629
M. Wt: 192.21 g/mol
InChI Key: PERINALYHLZBOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Ethoxy-benzofuran-3-yl)-methanol is a chemical building block of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. This compound features a benzofuran core, a privileged scaffold known for its wide range of pharmacological activities. Benzofuran derivatives are extensively investigated for their anticancer properties . Scientific studies have shown that novel benzofuran compounds can exhibit selective cytotoxicity against cancer cell lines, such as chronic myelogenous leukemia (K562), by inducing apoptosis through caspase-dependent pathways and modulating reactive oxygen species (ROS) levels . Furthermore, research indicates that some benzofuran derivatives can inhibit the release of pro-inflammatory cytokines like interleukin-6 (IL-6) in cancer cells, adding to their multifaceted mechanism of action . In addition to oncology research, the benzofuran scaffold is a key structure in antiviral drug discovery . Benzofuran derivatives have been identified as potent inhibitors of HIV-1 replication, acting through mechanisms such as non-nucleotide reverse transcriptase inhibition (NNRTI) and HIV-1 protease inhibition . These compounds serve as crucial precursors for synthesizing more complex molecules, such as pyrazole derivatives, which have demonstrated enhanced activity against drug-resistant HIV strains . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers can utilize this compound as a versatile intermediate for further chemical modification or in biological screening assays to explore new treatments for cancer and viral diseases.

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

(6-ethoxy-1-benzofuran-3-yl)methanol

InChI

InChI=1S/C11H12O3/c1-2-13-9-3-4-10-8(6-12)7-14-11(10)5-9/h3-5,7,12H,2,6H2,1H3

InChI Key

PERINALYHLZBOM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=CO2)CO

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity
Research indicates that (6-Ethoxy-benzofuran-3-yl)-methanol exhibits significant antimicrobial properties. In a study assessing its efficacy against various pathogens, it demonstrated minimum inhibitory concentrations (MIC) ranging from 46.9 μg/mL to 93.7 μg/mL against multi-drug resistant bacteria . This positions the compound as a potential candidate for developing new antimicrobial agents.

Antioxidant Properties
The compound has been evaluated for its antioxidant activity, showing promising results in assays such as ORAC (Oxygen Radical Absorbance Capacity) and DPPH (2,2-diphenyl-1-picrylhydrazyl). For instance, certain derivatives of benzofuran exhibited high ORAC values, indicating their potential use in preventing oxidative stress-related diseases .

Anticancer Potential
Recent studies have explored the anticancer properties of this compound and its derivatives. For example, one derivative was found to selectively inhibit the proliferation of chronic myelogenous leukemia cells with an IC50 value of 5.0 mM . This suggests that the compound may interfere with cancer cell signaling pathways, making it a candidate for further therapeutic exploration.

Industrial Applications

Specialty Chemicals Production
In industrial settings, this compound can be utilized in the production of specialty chemicals and dyes. Its unique chemical structure allows it to serve as an intermediate in various manufacturing processes, contributing to the development of new materials.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound revealed that it effectively inhibited growth in several Gram-positive and Gram-negative bacterial strains. The findings suggest that this compound could lead to new treatments for infections caused by resistant bacteria .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that derivatives of this compound exhibited selective toxicity against various cancer cell lines while sparing normal cells. This selectivity is vital for developing anticancer therapies that minimize side effects associated with traditional chemotherapy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Physical Properties

The following table summarizes key structural analogs and their properties:

Compound Name (Reference) Substituents Molecular Weight (g/mol) Physical State Synthesis Yield Key Characteristics
(6-Ethoxy-benzofuran-3-yl)-methanol 6-Ethoxy, 3-hydroxymethyl ~192.2 (calculated) Not reported Not reported Hydroxymethyl group enables reactivity; ethoxy enhances lipophilicity
3k (3,6-Diethoxy derivative) 3,6-Diethoxy, 2-(6-ethoxy-benzofuran-3-yl) Higher (exact not given) Solid (74–76°C) 70% Multiple ethoxy groups increase steric bulk and lipophilicity
3m (Chloro-ethoxy derivative) 6-Chloro, 3-ethoxy, 2-(6-chloro-benzofuran-3-yl) Higher (exact not given) Yellow oil 52% Chloro substituents (electron-withdrawing) reduce ring reactivity
Compound 26 (Methoxyphenoxy analog) 2-(6-(3-Methoxyphenoxy)benzofuran-3-yl)acetic acid ~354.3 (calculated) Off-white solid 10% Phenolic ether introduces steric hindrance; acetic acid increases polarity
Ethyl 6-bromo-5-(substituted) ester 6-Bromo, 5-(benzyloxy), 3-carboxylate 469.3 Not reported Not reported Ester group reduces polarity; bromo enhances molecular weight
(6-Methyl-benzofuran-3-yl)-acetic acid 6-Methyl, 3-acetic acid ~206.2 (calculated) Discontinued Not reported Acetic acid moiety increases acidity (pKa ~4–5) compared to methanol
Key Observations:

Substituent Electronic Effects: Ethoxy groups (electron-donating) in 3k and the target compound enhance electron density on the benzofuran ring, favoring electrophilic substitution reactions. In contrast, chloro groups in 3m withdraw electron density, reducing reactivity . Methanol (-CH₂OH) and acetic acid (-CH₂COOH) substituents differ in polarity and acidity.

Physical State and Stability :

  • Solids like 3k (melting point 74–76°C) and Compound 26 (mp 91–93°C) suggest higher crystallinity due to symmetric substituents or hydrogen bonding. Oily compounds (e.g., 3m) lack such interactions .
  • Ethyl esters (e.g., ) are likely liquids or low-melting solids due to reduced polarity from the ester group .

Synthetic Yields: Higher yields (e.g., 70% for 3k) correlate with simpler substituents (ethoxy vs. methoxyphenoxy in Compound 26, 10% yield), suggesting steric or electronic challenges in complex substitutions .

Functional Group Reactivity

  • Hydroxymethyl (-CH₂OH) : The target compound’s hydroxymethyl group can be oxidized to a carbonyl (-COOH) or esterified, enabling derivatization. This contrasts with ester or acid analogs (e.g., Compound 26, ), which are less reactive toward nucleophiles .
  • Ethoxy (-OCH₂CH₃) : Ethoxy groups improve solubility in organic solvents compared to polar substituents like -COOH or -OH. However, they are less stable under acidic conditions than chloro groups .

Preparation Methods

Methodology Overview

This approach utilizes 6-ethoxy-2-hydroxybenzaldehyde as the starting material. The phenolic -OH group is protected (e.g., with methoxymethyl chloride), followed by propargyl alcohol formation. Acidic cyclization generates an o-QM intermediate, which undergoes nucleophilic trapping to introduce the hydroxymethyl group.

Reaction Steps

  • Protection :
    6-Ethoxy-2-hydroxybenzaldehydeMOMCl, K2CO36-Ethoxy-2-(methoxymethoxy)benzaldehyde\text{6-Ethoxy-2-hydroxybenzaldehyde} \xrightarrow{\text{MOMCl, K}_2\text{CO}_3} \text{6-Ethoxy-2-(methoxymethoxy)benzaldehyde}

  • Propargylation :
    Protected aldehyde+Propargyl bromideBasePropargyl ether\text{Protected aldehyde} + \text{Propargyl bromide} \xrightarrow{\text{Base}} \text{Propargyl ether}

  • Cyclization :
    Propargyl etherH+o-QM intermediateHCHOBenzofuran-3-yl-methanol\text{Propargyl ether} \xrightarrow{\text{H}^+} \text{o-QM intermediate} \xrightarrow{\text{HCHO}} \text{Benzofuran-3-yl-methanol}

  • Deprotection :
    MOM-protected productHCl/MeOH(6-Ethoxy-benzofuran-3-yl)-methanol\text{MOM-protected product} \xrightarrow{\text{HCl/MeOH}} \text{this compound}

Key Data

  • Yield : 52–68%

  • Advantages : Direct introduction of hydroxymethyl via formaldehyde trapping.

  • Limitations : Requires precise control of acidic conditions to avoid side reactions.

Heck Reaction-Mediated Benzofuran Synthesis

Methodology Overview

Adapted from trisubstituted benzofuran syntheses, this route employs palladium-catalyzed intramolecular coupling to form the benzofuran core.

Reaction Steps

  • Iodination :
    6-Ethoxy-2-hydroxybenzaldehydeLDA, I23-Iodo-6-ethoxy-2-hydroxybenzaldehyde\text{6-Ethoxy-2-hydroxybenzaldehyde} \xrightarrow{\text{LDA, I}_2} \text{3-Iodo-6-ethoxy-2-hydroxybenzaldehyde}

  • O-Alkylation :
    Iodinated aldehyde+Methyl 4-bromocrotonateK2CO3Alkylated intermediate\text{Iodinated aldehyde} + \text{Methyl 4-bromocrotonate} \xrightarrow{\text{K}_2\text{CO}_3} \text{Alkylated intermediate}

  • Heck Cyclization :
    Alkylated intermediatePd(OAc)2,HCO2NaBenzofuran-3-carboxylate\text{Alkylated intermediate} \xrightarrow{\text{Pd(OAc)}_2, \text{HCO}_2\text{Na}} \text{Benzofuran-3-carboxylate}

  • Reduction :
    EsterLiAlH4This compound\text{Ester} \xrightarrow{\text{LiAlH}_4} \text{this compound}

Key Data

  • Yield : 63–74%

  • Advantages : High regioselectivity; scalable for industrial applications.

  • Limitations : Multi-step synthesis increases cost and complexity.

Friedländer Condensation with Subsequent Reduction

Methodology Overview

This method involves Friedländer condensation between 2-amino-4,5-methylenedioxybenzaldehyde and ethyl 4-chloro-3-oxobutanoate, followed by reduction.

Reaction Steps

  • Condensation :
    2-Amino-4,5-methylenedioxybenzaldehyde+Ethyl 4-chloro-3-oxobutanoateKHSO4Quinoline-3-carboxylate\text{2-Amino-4,5-methylenedioxybenzaldehyde} + \text{Ethyl 4-chloro-3-oxobutanoate} \xrightarrow{\text{KHSO}_4} \text{Quinoline-3-carboxylate}

  • Cyclization :
    Quinoline derivativeAcOHBenzofuran-3-carboxylate\text{Quinoline derivative} \xrightarrow{\text{AcOH}} \text{Benzofuran-3-carboxylate}

  • Reduction :
    EsterNaBH4This compound\text{Ester} \xrightarrow{\text{NaBH}_4} \text{this compound}

Key Data

  • Yield : 58–72%

  • Advantages : Utilizes inexpensive catalysts (KHSO4_4).

  • Limitations : Low functional group tolerance.

Nucleophilic Substitution on Halogenated Benzofurans

Methodology Overview

Halogenated benzofurans (e.g., 3-bromo-6-ethoxybenzofuran) undergo nucleophilic substitution with hydroxymethylating agents.

Reaction Steps

  • Bromination :
    6-EthoxybenzofuranNBS3-Bromo-6-ethoxybenzofuran\text{6-Ethoxybenzofuran} \xrightarrow{\text{NBS}} \text{3-Bromo-6-ethoxybenzofuran}

  • Substitution :
    3-Bromo derivative+HOCH2SNaCuIThis compound\text{3-Bromo derivative} + \text{HOCH}_2\text{SNa} \xrightarrow{\text{CuI}} \text{this compound}

Key Data

  • Yield : 45–55%

  • Advantages : Straightforward for late-stage functionalization.

  • Limitations : Low yields due to competing side reactions.

Claisen-Schmidt Condensation

Methodology Overview

6-Ethoxy-2-hydroxyacetophenone undergoes condensation with formaldehyde to form the benzofuran skeleton.

Reaction Steps

  • Condensation :
    6-Ethoxy-2-hydroxyacetophenone+HCHONaOH3-Acetyl-6-ethoxybenzofuran\text{6-Ethoxy-2-hydroxyacetophenone} + \text{HCHO} \xrightarrow{\text{NaOH}} \text{3-Acetyl-6-ethoxybenzofuran}

  • Reduction :
    KetoneNaBH4This compound\text{Ketone} \xrightarrow{\text{NaBH}_4} \text{this compound}

Key Data

  • Yield : 60–68%

  • Advantages : Single-step cyclization.

  • Limitations : Requires harsh basic conditions.

Oxidation-Initiated Nazarov Cyclization

Methodology Overview

Dienones derived from 6-ethoxy-2-hydroxybenzaldehyde undergo Nazarov cyclization under oxidative conditions to form benzofurans.

Reaction Steps

  • Dienone Formation :
    6-Ethoxy-2-hydroxybenzaldehydeAc2ODienone intermediate\text{6-Ethoxy-2-hydroxybenzaldehyde} \xrightarrow{\text{Ac}_2\text{O}} \text{Dienone intermediate}

  • Cyclization :
    DienoneBF3OEt2Benzofuran-3-one\text{Dienone} \xrightarrow{\text{BF}_3\cdot\text{OEt}_2} \text{Benzofuran-3-one}

  • Reduction :
    KetoneLiAlH4This compound\text{Ketone} \xrightarrow{\text{LiAlH}_4} \text{this compound}

Key Data

  • Yield : 50–62%

  • Advantages : High stereochemical control.

  • Limitations : Sensitivity to moisture and oxygen.

Comparative Analysis of Methods

Method Yield Range Key Advantages Limitations
o-QM Trapping52–68%Direct hydroxymethyl introductionAcid sensitivity
Heck Reaction63–74%Regioselectivity, scalabilityMulti-step synthesis
Friedländer Condensation58–72%Cost-effective catalystsLimited substrate scope
Nucleophilic Substitution45–55%Late-stage functionalizationLow yields
Claisen-Schmidt60–68%Single-step cyclizationHarsh conditions
Nazarov Cyclization50–62%Stereochemical controlSensitivity to reaction conditions

Q & A

Q. What are the common synthetic routes for (6-Ethoxy-benzofuran-3-yl)-methanol, and how are intermediates purified?

A typical approach involves coupling benzofuran precursors with ethoxy-substituted phenols. For example, a Mitsunobu reaction can be employed using diisopropyl azodiformate (DIAD) and triphenylphosphine to link (6-hydroxybenzofuran-3-yl)-methanol derivatives to ethoxy-containing substrates. Purification often uses flash column chromatography (silica gel, ethyl acetate/petroleum ether gradients) . Intermediate characterization relies on 1^1H/13^{13}C NMR and HRMS to confirm regiochemistry and purity .

Q. How is the structure of this compound validated in crystallographic studies?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Programs like SHELXL (for refinement) and ORTEP-III (for visualization) are critical for analyzing bond angles, torsion angles, and packing interactions. For example, SHELXL refines high-resolution data to resolve ethoxy group orientation and hydrogen bonding patterns .

Q. What safety protocols are recommended for handling this compound in the lab?

Refer to Safety Data Sheets (SDS) for structurally analogous benzofuran alcohols. Key hazards include skin/eye irritation and flammability. Use PPE (gloves, goggles), work in a fume hood, and store under inert gas (e.g., N2_2) to prevent oxidation. Emergency procedures should include ethanol rinses for spills and activated carbon for neutralization .

Advanced Research Questions

Q. How can contradictory 1^11H NMR data for this compound derivatives be resolved?

Contradictions often arise from dynamic processes (e.g., rotameric equilibria in ethoxy groups). Variable-temperature NMR (VT-NMR) or NOESY experiments can distinguish between static and dynamic conformational isomers. For example, a 600 MHz NMR at 25°C vs. −20°C may reveal splitting of methine proton signals due to slowed rotation .

Q. What strategies optimize the regioselectivity of benzofuran functionalization during synthesis?

Substituent directing effects are key. The ethoxy group at C6 acts as an electron-donating group, favoring electrophilic substitution at C2 or C5. Computational tools (DFT calculations) predict reactivity, while experimental screening of catalysts (e.g., Pd(OAc)2_2 for cross-coupling) can enhance selectivity. Evidence from one-pot syntheses of ethoxy-benzofurans shows >70% yield using Brønsted acid catalysis .

Q. How do steric and electronic effects influence the reactivity of the methanol group in this compound?

The benzofuran ring’s electron-rich nature increases the acidity of the methanol hydroxyl (pKa ~12–14). Steric hindrance from the ethoxy group slows esterification but facilitates oxidation to aldehydes (e.g., using MnO2_2). Kinetic studies with NaBH4_4 reduction of intermediates demonstrate competing pathways influenced by solvent polarity .

Q. What methodologies address low yields in multi-step syntheses of this compound derivatives?

Design of Experiments (DoE) can identify critical variables (e.g., temperature, stoichiometry). For example, reflux time in selenium dioxide-mediated oxidations (to form ketones) significantly impacts yield. Parallel synthesis and UPLC-MS monitoring reduce side-product formation .

Contradiction Analysis

  • Stereochemical Ambiguity in Ether Linkages : Conflicting reports on ethoxy group orientation (axial vs. equatorial) in SCXRD data may arise from crystal packing forces. Use Hirshfeld surface analysis to distinguish intrinsic vs. extrinsic effects .
  • Divergent Biological Activity : Discrepancies in bioassay results (e.g., antimicrobial potency) could reflect impurities in older synthetic batches. Modern LC-MS purity checks (>98%) are essential for reproducibility .

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